N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-(thiophen-2-yl)acetamide
Description
N-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-2-(thiophen-2-yl)acetamide is a heterocyclic compound featuring a pyrazine core substituted with a furan-2-yl group at the 3-position and a methyl-linked acetamide moiety bearing a thiophen-2-yl group.
Properties
IUPAC Name |
N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c19-14(9-11-3-2-8-21-11)18-10-12-15(17-6-5-16-12)13-4-1-7-20-13/h1-8H,9-10H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKFSFPRAKDJHAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC=CN=C2CNC(=O)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-(thiophen-2-yl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazine core, followed by the introduction of the furan and thiophene groups through nucleophilic substitution reactions. The final step often involves the formation of the acetamide linkage.
-
Step 1: Synthesis of 3-(furan-2-yl)pyrazine
Reagents: 2-furancarboxaldehyde, hydrazine hydrate, and a suitable catalyst.
Conditions: Reflux in ethanol.
Reaction: Condensation reaction to form the pyrazine ring.
Chemical Reactions Analysis
Types of Reactions
N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to modify the functional groups, such as converting the acetamide to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents (e.g., bromine) or nucleophiles (e.g., amines).
Major Products
Oxidation: Oxidized derivatives of the furan and thiophene rings.
Reduction: Reduced forms of the acetamide group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Antiviral Activity
Research indicates that compounds containing pyrazine and furan moieties exhibit significant antiviral properties. For instance, derivatives similar to N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-(thiophen-2-yl)acetamide have shown effectiveness against various viral strains, including HIV and DENV (Dengue Virus). A study demonstrated that pyrazine derivatives could inhibit reverse transcriptase activity, contributing to their antiviral efficacy .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activities. In vitro studies have shown that it possesses inhibitory effects against several bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic processes within microbial cells .
Antioxidant Activity
This compound has been assessed for its antioxidant potential. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals makes it a candidate for further research in this area .
Case Studies
-
Antiviral Screening :
A study conducted by Zhang et al. focused on the antiviral properties of pyrazine derivatives, including those similar to this compound. The results indicated an EC50 value of 0.02 µM against wild-type HIV strains, highlighting its potential as a lead compound for antiviral drug development . -
Antimicrobial Evaluation :
In a comparative study on antimicrobial efficacy, N-containing heterocycles were tested against Gram-positive and Gram-negative bacteria. The results showed that compounds with thiophene and furan rings exhibited superior activity compared to conventional antibiotics . -
Antioxidant Studies :
A recent investigation utilized the ABTS assay to evaluate the antioxidant capacity of the compound. Results indicated a significant reduction in radical cation levels, suggesting that this compound could be beneficial in formulations aimed at reducing oxidative damage .
Mechanism of Action
The mechanism of action of N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-(thiophen-2-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The pyrazine, furan, and thiophene rings can form various non-covalent interactions, including hydrogen bonds and π-π stacking, which can modulate the activity of these targets. The acetamide group may also play a role in binding to active sites of enzymes, thereby inhibiting or activating their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrazine/Thiophene Moieties
N-(3-Cyanothiophen-2-yl)-2-(Thiophen-2-yl)Acetamide ()
- Structural Differences: Replaces the furan-pyrazine methyl group with a cyano-substituted thiophene.
- Dual thiophene moieties may increase lipophilicity, favoring membrane permeability .
N-(3-Benzyl-5-Phenylpyrazin-2-yl)-2-(Furan-2-yl)Acetamide ()
- Structural Differences : Substitutes the thiophen-2-yl acetamide with a benzyl-phenylpyrazine group.
- Key Implications :
Analogues with Modified Heterocyclic Cores
2-(6-Methoxy-1-Benzofuran-3-yl)-N-(6-Methoxypyridin-3-yl)Acetamide ()
- Structural Differences : Replaces pyrazine with pyridine and furan with methoxy-benzofuran.
- Key Implications: Methoxy groups enhance solubility via polar interactions but may reduce CNS penetration due to increased hydrogen-bond donor capacity. Benzofuran’s extended π-system could alter binding affinity compared to simpler furan .
N-(4-Carbamimidoylbenzyl)-2-(5-Chloro-3-(Cyclobutylamino)-6-(Thiophen-3-yl)Pyrazin-1(2H)-yl)Acetamide ()
- Structural Differences : Thiophen-3-yl (vs. 2-yl) substitution on pyrazine and a carbamimidoylbenzyl group.
- Key Implications :
Analogues with Functional Group Variations
N-(3-Acetyl-2-Thienyl)-2-Bromoacetamide ()
- Structural Differences : Acetylated thiophene and bromoacetamide (vs. thiophen-2-yl acetamide).
- Acetyl group adds steric bulk, possibly reducing binding flexibility compared to the target’s unsubstituted thiophene .
Merck Compound 14 ()
- Structural Differences: Cyanoacetamido-pyridine core (vs. pyrazine-furan).
- Key Implications: Cyanoacetamido group’s electron-withdrawing nature may enhance enzyme inhibition but reduce oral bioavailability. Pyridine’s basic nitrogen could alter pKa and ionization state relative to pyrazine .
Data Table: Key Structural and Hypothesized Properties
Biological Activity
N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-(thiophen-2-yl)acetamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, focusing on its antimicrobial, anticancer, and antiviral properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 299.3 g/mol. The compound features a combination of furan, pyrazine, and thiophene moieties, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C15H13N3O2S |
| Molecular Weight | 299.3 g/mol |
| CAS Number | 2034463-47-1 |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluated various derivatives for their minimum inhibitory concentration (MIC) against several pathogens, revealing promising results.
Case Study: Antimicrobial Evaluation
In vitro tests showed that derivatives of the compound had MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis. The study highlighted the potential of these compounds to inhibit biofilm formation, crucial for combating antibiotic resistance .
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 7b | 0.22 | Staphylococcus aureus |
| 7b | 0.25 | Staphylococcus epidermidis |
Anticancer Properties
This compound has also been investigated for its anticancer potential. The presence of furan and thiophene rings suggests interactions with biological targets involved in cancer pathways.
Research Findings
In studies involving cancer cell lines, compounds with similar structures were shown to induce apoptosis in cancer cells by modulating signaling pathways related to cell proliferation and survival. For instance, a derivative demonstrated significant inhibition of cell growth in MCF-7 breast cancer cells .
Antiviral Activity
The antiviral activity of N-containing heterocycles has been a focal point in recent research. Studies have indicated that compounds with furan and pyrazine moieties can inhibit viral replication through various mechanisms.
Case Study: Antiviral Efficacy
A specific study highlighted that certain derivatives exhibited EC50 values significantly lower than standard antiviral agents like ribavirin, indicating enhanced efficacy against viral infections .
| Compound | EC50 (μM) | Comparison Agent |
|---|---|---|
| Compound A | 0.20 | Ribavirin (0.35 μM) |
The biological activity of this compound may be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or viral replication.
- Receptor Modulation : Its structural components could influence receptor activity related to cell signaling pathways.
- DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, leading to genotoxic effects in cancer cells.
Q & A
Q. What are the common synthetic routes for preparing N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-(thiophen-2-yl)acetamide, and what are the critical reaction parameters?
Methodological Answer: The compound can be synthesized via multi-step substitution and condensation reactions. A typical approach involves:
- Step 1: Substitution of a halogenated pyrazine intermediate (e.g., 3-chloro-pyrazine) with furan-2-ylmethanol under alkaline conditions to introduce the furan moiety .
- Step 2: Methylation or alkylation at the pyrazine nitrogen, followed by coupling with 2-(thiophen-2-yl)acetic acid using a condensing agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane .
- Critical Parameters:
- pH Control: Alkaline conditions (pH 9–11) for substitution; acidic conditions (pH 4–6) for reduction steps .
- Catalysts: Triethylamine or DMAP for condensation efficiency .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from methanol/acetone mixtures .
Q. What spectroscopic and analytical techniques are essential for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (e.g., C₁₆H₁₄N₃O₂S, calculated 316.0856) .
- X-ray Crystallography: Resolve crystal packing and intermolecular interactions (e.g., N–H⋯N hydrogen bonds) .
- FT-IR: Detect amide C=O stretch (~1650 cm⁻¹) and aromatic C–H bends .
Advanced Research Questions
Q. How can computational methods like DFT predict the reactivity and electronic properties of this compound?
Methodological Answer:
- Density Functional Theory (DFT):
- HOMO-LUMO Analysis: Calculate frontier molecular orbitals to predict electrophilic/nucleophilic sites. Thiophene and furan rings often contribute to low band gaps (~3–4 eV), enhancing charge transfer .
- Electrostatic Potential Maps: Identify regions of electron density for reaction planning (e.g., amide nitrogen as a nucleophile) .
- Solvent Effects: Use polarizable continuum models (PCM) to simulate solvation in DMSO or methanol .
- Example Application: DFT-optimized structures align with X-ray data (RMSD < 0.1 Å), validating computational models .
Q. How can synthetic yields be optimized for scale-up, and what contradictions exist in reported methods?
Methodological Answer:
- Yield Optimization Strategies:
- Flow Chemistry: Continuous reactors reduce side reactions (e.g., overalkylation) and improve reproducibility .
- Catalyst Screening: Test alternatives to EDC (e.g., DCC or HATU) to enhance coupling efficiency .
- Data Contradictions:
- Reduction Steps: Iron powder in HCl (70% yield ) vs. catalytic hydrogenation (lower yields due to sulfur poisoning from thiophene ).
- Purification: Recrystallization purity (95% ) vs. column chromatography (99% but time-consuming ).
Q. What strategies are effective for evaluating the biological activity of this compound, particularly against microbial targets?
Methodological Answer:
- Antimicrobial Assays:
- Mechanistic Studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
